molecular formula C20H22N2O B5690431 1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE

1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE

Cat. No.: B5690431
M. Wt: 306.4 g/mol
InChI Key: JEZRQZPLRBJNJJ-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(2,4-dimethylanilino)-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-13-9-10-18(14(2)11-13)21-12-20(23)22-16(4)15(3)17-7-5-6-8-19(17)22/h5-11,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRQZPLRBJNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)N2C(=C(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The 2,3-dimethyl substitution on the indole ring can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst.

    Amidation: The final step involves the reaction of the substituted indole with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE: shares structural similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of 1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(2,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE lies in its specific substitution pattern and the presence of both indole and aniline moieties

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